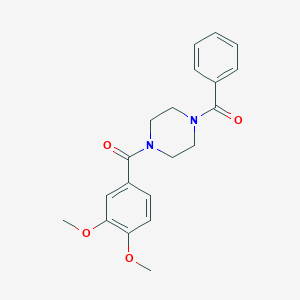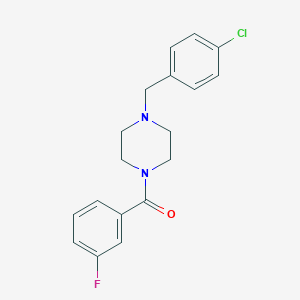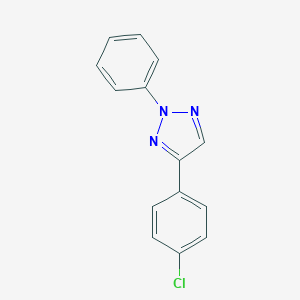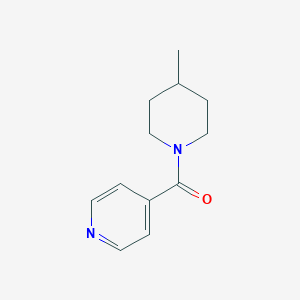
1-Isonicotinoyl-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-methylpiperidine, also known as INMP, is a chemical compound with various scientific research applications. It is a piperidine derivative and is commonly used as a precursor for the synthesis of various chemical compounds. INMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
1-Isonicotinoyl-4-methylpiperidine has several scientific research applications, including its use as a precursor for the synthesis of various chemical compounds. It is also used in the synthesis of various piperidine derivatives, which have been shown to exhibit various biological activities, such as antitumor, antiviral, and anti-inflammatory activities. 1-Isonicotinoyl-4-methylpiperidine has also been used in the synthesis of various heterocyclic compounds, which have been shown to exhibit various biological activities, such as antimicrobial and antitumor activities.
Mecanismo De Acción
The mechanism of action of 1-Isonicotinoyl-4-methylpiperidine is not well understood. However, it is believed to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to exhibit antioxidant activity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-methylpiperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit antiviral activity by inhibiting the replication of various viruses, such as HIV and herpes simplex virus. 1-Isonicotinoyl-4-methylpiperidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isonicotinoyl-4-methylpiperidine has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for use in various experiments. Another advantage is its low toxicity, which makes it suitable for use in various biological assays. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Isonicotinoyl-4-methylpiperidine. One direction is the synthesis of various piperidine derivatives and heterocyclic compounds using 1-Isonicotinoyl-4-methylpiperidine as a precursor. Another direction is the study of the mechanism of action of 1-Isonicotinoyl-4-methylpiperidine and its derivatives. Additionally, the study of the potential use of 1-Isonicotinoyl-4-methylpiperidine and its derivatives as therapeutic agents for various diseases, such as cancer and viral infections, is an important future direction.
Métodos De Síntesis
1-Isonicotinoyl-4-methylpiperidine can be synthesized through various methods, including the reaction of piperidine with isonicotinic acid chloride or isonicotinic anhydride in the presence of a base. Another method involves the reaction of piperidine with isonicotinic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methylamine to yield 1-Isonicotinoyl-4-methylpiperidine.
Propiedades
Nombre del producto |
1-Isonicotinoyl-4-methylpiperidine |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
ARYGNKMFKJEEQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
![4-(4-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248869.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)
![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248872.png)
![3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
![3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248878.png)
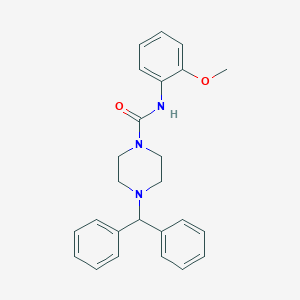
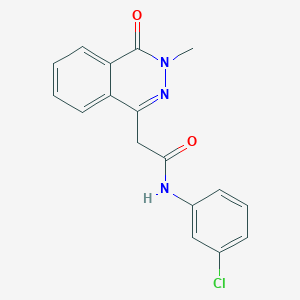
![3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
